3-(5-{[4-(Aminomethyl)piperidin-1-Yl]methyl}-1h-Indol-2-Yl)quinolin-2(1h)-One
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Overview
Description
3-(5-{[4-(AMINOMETHYL)PIPERIDIN-1-YL]METHYL}-1H-INDOL-2-YL)QUINOLIN-2(1H)-ONE is a small molecule belonging to the class of organic compounds known as hydroquinolones. These compounds contain a hydrogenated quinoline bearing a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[4-(AMINOMETHYL)PIPERIDIN-1-YL]METHYL}-1H-INDOL-2-YL)QUINOLIN-2(1H)-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Quinoline Formation: The indole derivative is then subjected to a Pfitzinger reaction, where it reacts with an isatin derivative in the presence of a base to form the quinoline ring.
Piperidine Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and quinoline rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the ketone group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield alcohol derivatives of the compound.
Scientific Research Applications
3-(5-{[4-(AMINOMETHYL)PIPERIDIN-1-YL]METHYL}-1H-INDOL-2-YL)QUINOLIN-2(1H)-ONE has several scientific research applications:
Medicinal Chemistry: It is being explored as a potential therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Pharmacology: The compound has shown promise in preclinical studies for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Research: It is used as a tool compound to study cellular pathways and mechanisms, particularly those involving kinase signaling and protein-protein interactions.
Mechanism of Action
The mechanism of action of 3-(5-{[4-(AMINOMETHYL)PIPERIDIN-1-YL]METHYL}-1H-INDOL-2-YL)QUINOLIN-2(1H)-ONE involves its interaction with specific molecular targets, such as serine/threonine-protein kinase Chk1. This interaction can modulate various signaling pathways, including those involved in cell cycle regulation, DNA repair, and apoptosis. The compound’s ability to inhibit these pathways makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
3-(5-{[4-(AMINOMETHYL)PIPERIDIN-1-YL]METHYL}-1H-INDOL-2-YL)-1H-INDAZOLE-6-CARBONITRILE: This compound shares a similar indole and piperidine structure but differs in the quinoline ring, which is replaced by an indazole ring.
Other Hydroquinolones: Compounds within the hydroquinolone class, such as those containing different substituents on the quinoline ring, can have varying biological activities and properties.
Uniqueness
The uniqueness of 3-(5-{[4-(AMINOMETHYL)PIPERIDIN-1-YL]METHYL}-1H-INDOL-2-YL)QUINOLIN-2(1H)-ONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and modulate key signaling pathways makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C24H26N4O |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-[5-[[4-(aminomethyl)piperidin-1-yl]methyl]-1H-indol-2-yl]-1H-quinolin-2-one |
InChI |
InChI=1S/C24H26N4O/c25-14-16-7-9-28(10-8-16)15-17-5-6-22-19(11-17)13-23(26-22)20-12-18-3-1-2-4-21(18)27-24(20)29/h1-6,11-13,16,26H,7-10,14-15,25H2,(H,27,29) |
InChI Key |
KBIHHEGEALBUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC3=C(C=C2)NC(=C3)C4=CC5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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